5-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole
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Overview
Description
5-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a benzimidazole core substituted with a chloro group and a dioxaborolane moiety. The combination of these functional groups imparts distinct chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Chloro Group: Chlorination of the benzimidazole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Dioxaborolane Moiety: The final step involves the coupling of the chlorinated benzimidazole with a dioxaborolane derivative, typically using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine can yield amino derivatives, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
5-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical studies and drug discovery.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Uniqueness
Compared to similar compounds, 5-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole stands out due to the presence of both a chloro group and a dioxaborolane moiety
Properties
Molecular Formula |
C13H16BClN2O2 |
---|---|
Molecular Weight |
278.54 g/mol |
IUPAC Name |
6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C13H16BClN2O2/c1-12(2)13(3,4)19-14(18-12)9-5-8(15)6-10-11(9)17-7-16-10/h5-7H,1-4H3,(H,16,17) |
InChI Key |
MBPVIBUFXQHRSR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2N=CN3)Cl |
Origin of Product |
United States |
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